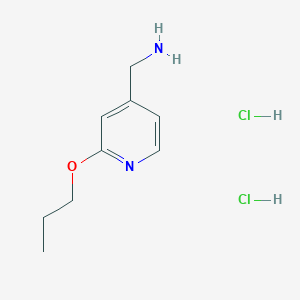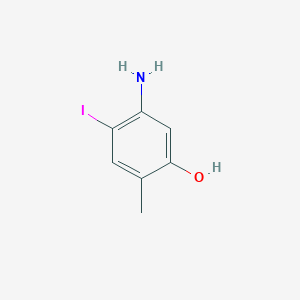
(2-Propoxypyridin-4-yl)methanamine dihydrochloride
Overview
Description
“(2-Propoxypyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1423032-22-7 . It has a molecular weight of 239.14 and is typically in powder form . The IUPAC name for this compound is (2-propoxy-4-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Propoxypyridin-4-yl)methanamine dihydrochloride” is 1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Propoxypyridin-4-yl)methanamine dihydrochloride” is a powder with a molecular weight of 239.14 . and is typically stored at room temperature .Scientific Research Applications
Photocytotoxicity and Cellular Imaging
Iron(III) complexes featuring (pyridin-2-yl)methanamine derivatives have been synthesized for studying their photocytotoxic properties and potential in cellular imaging. These complexes show significant photocytotoxicity under red light and can be ingested by cells like HeLa and HaCaT, indicating their potential for targeted cancer therapies (Basu et al., 2014).
Photo-induced Oxidation Studies
Research on iron(II) complexes with (pyridin-2-yl)methanamine-related structures has explored their behavior under UV or visible light. These studies are crucial for understanding the photochemical properties of these complexes, which could have implications in various fields like photodynamic therapy or as catalysts in chemical reactions (Draksharapu et al., 2012).
Schiff Base Synthesis and Anticonvulsant Activity
The synthesis of novel Schiff bases from 3-aminomethyl pyridine, a structure related to (2-propoxypyridin-4-yl)methanamine, has been reported. These compounds have shown promise as potential anticonvulsant agents, expanding the application of pyridine derivatives in medicinal chemistry (Pandey & Srivastava, 2011).
Reactions for Selective Ion Detection
Research involving the reaction of compounds similar to (2-propoxypyridin-4-yl)methanamine with other chemicals has demonstrated the potential for selective detection of ions like Hg and Ni. These findings could pave the way for new sensor technologies in environmental monitoring or medical diagnostics (Aggrwal et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like loxl2
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets to modulate their activity . The exact mechanism of interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to protein degradation
Result of Action
Compounds with similar structures have been reported to be useful in targeted protein degradation
properties
IUPAC Name |
(2-propoxypyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPUAAEFXGPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxypyridin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)










